molecular formula C11H21NO3 B1320749 (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine CAS No. 790668-06-3

(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine

Cat. No. B1320749
CAS RN: 790668-06-3
M. Wt: 215.29 g/mol
InChI Key: RCXJVQLRZJXWNM-BDAKNGLRSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the protection of the amine group with Boc, followed by the introduction of the methyl group and hydroxyl group. Detailed synthetic routes can be found in relevant literature .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Techniques : The synthesis of related compounds, such as (S)-1-Boc-3-hydroxypiperidine, involves hydrogenation catalyzed by Rh/C and chiral resolution, followed by reaction with (Boc)_2O in the presence of triethylamine (Wang Junming, 2013). This process provides a template for similar syntheses.
  • Enantioselective Synthesis : Studies have reported the enantioselective synthesis of polyhydroxypiperidines, including derivatives of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine, using oxidation and other stereoselective methods (Amat et al., 2001).

Pharmaceutical Intermediates

  • As Synthons for Pharmaceuticals : Compounds like (S)-N-Boc-3-hydroxypiperidine, which are structurally similar to (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine, are used as synthons in the synthesis of pharmaceutical intermediates, such as ibrutinib, an active pharmaceutical ingredient for lymphoma treatment (Ju et al., 2014).
  • Biocatalytic Processes : The development of biocatalytic processes for synthesizing similar compounds, like (S)-N-Boc-3-hydroxypiperidine, demonstrates the commercial potential and efficiency of biotransformation methods in producing these intermediates (Chen et al., 2017).

Chemical Properties and Applications

  • Spectroscopic Properties : Research on compounds like 1-hydroxypiperazine-2,5-diones, which share structural similarities with (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine, provide insights into their chemical and spectroscopic properties, useful in various chemical applications (Akiyama et al., 1989).
  • Functionalized Piperidines : Methods for the synthesis of functionalized piperidines, including hydroxylated derivatives, have been developed, indicating the versatility of piperidine derivatives in chemical synthesis (Lam et al., 2005).

properties

IUPAC Name

tert-butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXJVQLRZJXWNM-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149596
Record name rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine

CAS RN

152491-46-8
Record name rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152491-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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